Tyropanoate sodium
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Tyropanoate sodium is synthesized from tyropanoic acid. The reaction conditions typically involve the use of iodine and a suitable solvent under controlled temperature and pressure conditions .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale iodination reactions followed by purification processes to ensure the compound’s purity and efficacy . The final product is then formulated into a suitable dosage form for medical use .
Chemical Reactions Analysis
Types of Reactions
Tyropanoate sodium undergoes several types of chemical reactions, including:
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The iodine atoms in the compound can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Halogenation reagents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various iodinated derivatives and reduced forms of the compound .
Scientific Research Applications
Tyropanoate sodium has several scientific research applications, including:
Chemistry: Used as a radiocontrast agent in various chemical analyses.
Biology: Employed in biological studies to visualize and diagnose gallstones.
Medicine: Widely used in medical imaging for the diagnosis of gallstones and other biliary tract disorders.
Industry: Utilized in the production of radiocontrast agents for medical imaging.
Mechanism of Action
Tyropanoate sodium exerts its effects by obstructing X-rays due to the presence of heavy iodine atoms . After injection, the compound is rapidly excreted into the bile, where it provides a clear contrast image of the gallbladder and biliary tract . The molecular targets include the biliary tract, where the compound accumulates and provides a visible image under X-ray .
Comparison with Similar Compounds
Similar Compounds
Iopanoic acid: Another radiocontrast agent used in cholecystography.
Iodipamide: Used for similar diagnostic purposes in medical imaging.
Uniqueness
Tyropanoate sodium is unique due to its rapid excretion into the bile and its ability to provide clear and detailed images of the gallbladder and biliary tract . Its high iodine content makes it particularly effective as a radiocontrast agent .
Properties
CAS No. |
7246-21-1 |
---|---|
Molecular Formula |
C15H18I3NNaO3 |
Molecular Weight |
664.01 g/mol |
IUPAC Name |
sodium;2-[[3-(butanoylamino)-2,4,6-triiodophenyl]methyl]butanoate |
InChI |
InChI=1S/C15H18I3NO3.Na/c1-3-5-12(20)19-14-11(17)7-10(16)9(13(14)18)6-8(4-2)15(21)22;/h7-8H,3-6H2,1-2H3,(H,19,20)(H,21,22); |
InChI Key |
SOYYVBSRTOFMPV-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=C(C=C(C(=C1I)CC(CC)C(=O)[O-])I)I.[Na+] |
Isomeric SMILES |
CCCC(=O)NC1=C(C=C(C(=C1I)CC(CC)C(=O)[O-])I)I.[Na+] |
Canonical SMILES |
CCCC(=O)NC1=C(C=C(C(=C1I)CC(CC)C(=O)O)I)I.[Na] |
Appearance |
Solid powder |
melting_point |
209.0 °C |
Key on ui other cas no. |
7246-21-1 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Bilopaque Sodium Tyropanoate Sodium, Tyropanoate Tyropanoate Tyropanoate Sodium Tyropanoate, Sodium WIN 88512 WIN-88512 WIN88512 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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